Cas no 934543-06-3 (3-(Cyclopropanecarboxamido)phenyl boronic acid)
3-(Cyclopropanecarboxamido)phenyl boronic acid Chemical and Physical Properties
Names and Identifiers
-
- B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid
- DGXXULNJZFCUEP-UHFFFAOYSA-N
- (3-cyclopropaneamidophenyl)boronic acid
- 3-(cyclopropanecarboxamido)phenyl boronic acid
- 3-(cyclopropanecarboxamido) phenyl boronic acid
- Boronic acid, B-[3-[(cyclopropylcarbonyl)amino]phenyl]-
- (3-(Cyclopropanecarboxamido)phenyl)boronic acid
- 934543-06-3
- AS-55360
- [3-(cyclopropanecarbonylamino)phenyl]boronic acid
- SCHEMBL645630
- AKOS037644814
- CS-0458735
- D93592
- DA-35229
- 3-(Cyclopropanecarboxamido)phenyl boronic acid
-
- MDL: MFCD22573102
- Inchi: 1S/C10H12BNO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7,14-15H,4-5H2,(H,12,13)
- InChI Key: DGXXULNJZFCUEP-UHFFFAOYSA-N
- SMILES: O=C(C1([H])C([H])([H])C1([H])[H])N([H])C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H]
Computed Properties
- Exact Mass: 205.0910234g/mol
- Monoisotopic Mass: 205.0910234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6
3-(Cyclopropanecarboxamido)phenyl boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906009-50mg |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 50mg |
¥660.60 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906009-250mg |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 250mg |
¥2,609.10 | 2022-09-02 | |
| eNovation Chemicals LLC | D756797-250mg |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 250mg |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | D756797-1g |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 1g |
$675 | 2024-06-06 | |
| Aaron | AR00H67H-250mg |
B-[3-[(Cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 250mg |
$286.00 | 2025-01-24 | |
| Aaron | AR00H67H-1g |
B-[3-[(Cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 1g |
$893.00 | 2025-01-24 | |
| 1PlusChem | 1P00H5Z5-250mg |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 250mg |
$299.00 | 2024-04-20 | |
| 1PlusChem | 1P00H5Z5-1g |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 1g |
$682.00 | 2024-04-20 | |
| A2B Chem LLC | AI00097-250mg |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 250mg |
$328.00 | 2024-07-18 | |
| A2B Chem LLC | AI00097-1g |
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid |
934543-06-3 | 95% | 1g |
$781.00 | 2024-07-18 |
3-(Cyclopropanecarboxamido)phenyl boronic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-(Cyclopropanecarboxamido)phenyl boronic acid
Introduction to 3-(Cyclopropanecarboxamido)phenyl boronic acid (CAS No. 934543-06-3)
3-(Cyclopropanecarboxamido)phenyl boronic acid, identified by its Chemical Abstracts Service (CAS) number 934543-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are well-known for their versatile applications in drug development, particularly in the design of protease inhibitors and other bioactive molecules. The unique structural features of 3-(Cyclopropanecarboxamido)phenyl boronic acid, including its cyclopropane moiety and amide functional group, contribute to its distinctive chemical properties and biological activities.
The cyclopropane ring in the molecular structure of this compound introduces a high degree of rigidity, which can influence both the electronic and steric properties of the molecule. This rigidity is often exploited in medicinal chemistry to enhance binding affinity and selectivity when designing small-molecule inhibitors. Additionally, the amide group provides a site for hydrogen bonding interactions, further modulating the compound's reactivity and biological activity. These structural elements make 3-(Cyclopropanecarboxamido)phenyl boronic acid a promising candidate for various applications, including the development of novel therapeutic agents.
Boronic acids are particularly recognized for their ability to form reversible covalent bonds with hydroxyl groups, a property that is harnessed in various biochemical processes and drug delivery systems. The boronic acid moiety in 3-(Cyclopropanecarboxamido)phenyl boronic acid allows for interactions with biological targets such as enzymes and receptors, making it a valuable tool in the design of targeted therapies. Recent studies have highlighted the potential of boronic acid-containing compounds in treating diseases such as cancer, diabetes, and infectious disorders.
One of the most notable applications of 3-(Cyclopropanecarboxamido)phenyl boronic acid is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various physiological processes, and their overactivity or malfunction is associated with numerous diseases. By designing molecules that specifically inhibit these enzymes, researchers can develop effective treatments for conditions like cancer, inflammation, and viral infections. The structural features of 3-(Cyclopropanecarboxamido)phenyl boronic acid, particularly its ability to form stable complexes with protease active sites, make it an attractive scaffold for drug development.
Recent advancements in computational chemistry have further enhanced the understanding of how 3-(Cyclopropanecarboxamido)phenyl boronic acid interacts with biological targets. Molecular modeling studies have revealed that the compound can bind to protease active sites with high affinity, suggesting its potential as an inhibitor. These studies have also identified key residues within the protease that contribute to binding specificity, providing valuable insights for further optimization of the molecule.
The pharmaceutical industry has been actively exploring novel derivatives of 3-(Cyclopropanecarboxamido)phenyl boronic acid to improve their efficacy and reduce side effects. By modifying the cyclopropane ring or introducing additional functional groups, researchers can fine-tune the properties of these compounds to enhance their therapeutic potential. For instance, derivatives with improved solubility or metabolic stability may offer better pharmacokinetic profiles, making them more suitable for clinical use.
Another area where 3-(Cyclopropanecarboxamido)phenyl boronic acid shows promise is in materials science. Boronic acids are known for their ability to form coordination complexes with metals, which has led to their use in various material applications such as catalysts and sensors. The unique structural features of this compound make it a potential candidate for designing advanced materials with tailored properties.
In conclusion, 3-(Cyclopropanecarboxamido)phenyl boronic acid (CAS No. 934543-06-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its structural features, including the cyclopropane ring and amide group, contribute to its unique chemical properties and biological activities. Ongoing research continues to uncover new applications for this compound, making it a valuable asset in both academic and industrial settings.
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